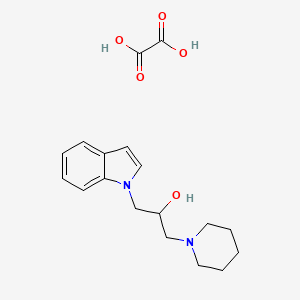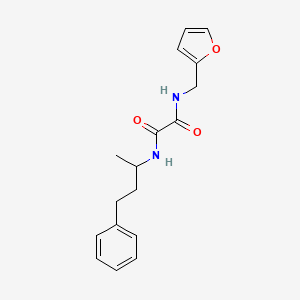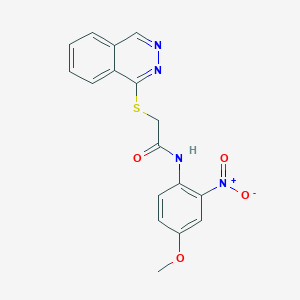![molecular formula C13H17ClN2O4S B4169465 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4169465.png)
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide
描述
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily found in the brain and are involved in the regulation of various physiological processes, including appetite, pain sensation, mood, and memory. The discovery of CP-945,598 has provided researchers with a valuable tool for studying the role of CB1 receptors in these processes.
作用机制
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide works by binding to CB1 receptors and blocking their activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a reduction in the activity of CB1 receptors and a decrease in the downstream effects of CB1 receptor activation.
Biochemical and Physiological Effects:
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. For example, studies have shown that 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide can reduce food intake in rats, suggesting that CB1 receptors play a role in regulating appetite. 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide has also been shown to reduce pain sensation in animal models, suggesting that CB1 receptors play a role in the regulation of pain. Additionally, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to impair memory in rats, suggesting that CB1 receptors play a role in memory formation.
实验室实验的优点和局限性
One advantage of using 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide in lab experiments is its high selectivity for CB1 receptors, which allows researchers to specifically target these receptors without affecting other receptors or physiological processes. However, one limitation of using 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide is its relatively short half-life, which requires frequent dosing in animal studies.
未来方向
There are several potential future directions for research involving 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide. One area of interest is the role of CB1 receptors in the regulation of mood and anxiety. Studies have shown that CB1 receptor activation can have both anxiolytic and anxiogenic effects, and it is possible that 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide could be used to further explore this relationship. Another area of interest is the role of CB1 receptors in addiction and substance abuse. Studies have shown that CB1 receptor activation plays a role in the reward pathway and can contribute to addiction, and it is possible that 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide could be used to explore this relationship further. Finally, there is interest in developing more potent and longer-lasting CB1 receptor antagonists that could be used in clinical settings to treat conditions such as obesity and pain.
科学研究应用
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been extensively used in scientific research to study the role of CB1 receptors in various physiological processes. For example, studies have shown that 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide can block the effects of CB1 receptor activation on food intake, suggesting that CB1 receptors play a role in regulating appetite. 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide has also been used to study the role of CB1 receptors in pain sensation and memory.
属性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-20-12-5-4-10(7-11(12)14)21(18,19)16-6-2-3-9(8-16)13(15)17/h4-5,7,9H,2-3,6,8H2,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASBPQWUGNSHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4169384.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4169386.png)


![2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4169414.png)
![methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B4169419.png)
![N-{3'-acetyl-5-methyl-1-[2-(4-morpholinyl)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B4169426.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4169429.png)

![methyl 2-({[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4169458.png)

![2-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4169490.png)
![N-(2-chlorophenyl)-2-({4-methyl-5-[(2-oxo-4-phenyl-1-pyrrolidinyl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4169503.png)
![4-[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4169509.png)